

# 1-Decanoyl-sn-glycero-3-phosphocholine: A Technical Guide

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## Compound of Interest

Compound Name: *1-Decanoyl-sn-glycero-3-phosphocholine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-Decanoyl-sn-glycero-3-phosphocholine**, a lysophospholipid of significant interest in various research and development fields. This document covers its nomenclature, physicochemical properties, biological roles, and practical considerations for its use in experimental settings.

## Nomenclature and Synonyms

**1-Decanoyl-sn-glycero-3-phosphocholine** is a glycerophosphocholine where the glycerol backbone is esterified with decanoic acid at the sn-1 position.<sup>[1]</sup> Due to the presence of a single acyl chain, it belongs to the class of lysophosphatidylcholines (LPCs or Lyso-PCs).<sup>[2]</sup> The nomenclature "sn" refers to the stereospecific numbering of the glycerol backbone.

This compound is known by several synonyms, which are crucial to recognize when searching scientific literature and databases.

Synonym	Abbreviation	Source/Context
1-Decanoyl-2-hydroxy-sn-glycero-3-phosphocholine	-	Systematic Name
LysoPC(10:0)	LPC(10:0)	Lipidomics Notation
1-Caproyl-sn-glycero-3-phosphocholine	-	Older Nomenclature
L- $\alpha$ -Lysophosphatidylcholine, decanoyl	-	Common Name
10:0 Lyso PC	-	Common Abbreviation

## Chemical Identifiers:

Identifier	Value
CAS Number	22248-63-1
PubChem CID	22851442[3]
HMDB ID	HMDB0003752
Molecular Formula	C18H38NO7P[3]
Molecular Weight	411.47 g/mol
InChI Key	SECPDKKEUKDCPG-QGZVFWFLSA-N

## Physicochemical Properties

**1-Decanoyl-sn-glycero-3-phosphocholine** is an amphiphilic molecule with a polar phosphocholine headgroup and a nonpolar 10-carbon acyl chain. This structure dictates its behavior in aqueous and lipid environments, allowing it to integrate into cell membranes and form micelles above a certain concentration.

Property	Value/Description
Physical State	Solid
Solubility	Soluble in ethanol.[4] Preparation of aqueous solutions often requires sonication or the use of a carrier like fatty-acid-free BSA.
Critical Micelle Concentration (CMC)	6-8 mM[5]

## Biological Activity and Signaling Pathways

Lysophosphatidylcholines, including **1-Decanoyl-sn-glycero-3-phosphocholine**, are not merely structural components of cell membranes but also active signaling molecules involved in a myriad of physiological and pathological processes.[6]

## Biosynthesis

**1-Decanoyl-sn-glycero-3-phosphocholine** is primarily generated through the enzymatic hydrolysis of phosphatidylcholine containing a decanoyl group at the sn-1 or sn-2 position by phospholipase A2 (PLA2).[2] This process is a key step in the Lands cycle, which is involved in membrane remodeling and the generation of lipid mediators.

## Signaling Mechanisms

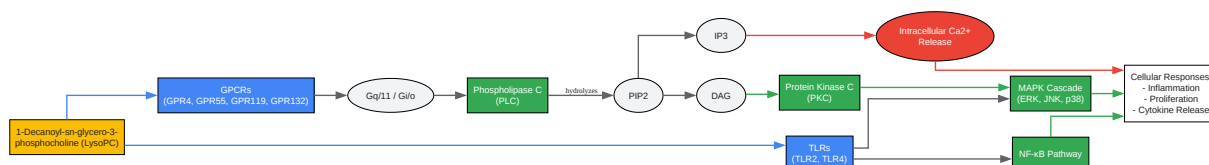
LPCs exert their effects by interacting with several cell surface and intracellular targets. The biological response to LPCs can be highly dependent on the length and saturation of the acyl chain.[7]

**G Protein-Coupled Receptors (GPCRs):** LPCs are known to activate a range of GPCRs, leading to downstream signaling cascades. Receptors implicated in LPC signaling include GPR4, GPR55, GPR119, and GPR132 (also known as G2A).[8] Activation of these receptors, which are often coupled to Gq/11 or Gi/o proteins, can lead to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca<sup>2+</sup>), while DAG activates Protein Kinase C (PKC).

Toll-Like Receptors (TLRs): LPCs can directly activate TLR2 and TLR4, key receptors of the innate immune system.[9] This interaction can initiate pro-inflammatory signaling pathways. Interestingly, in the presence of classical TLR ligands like lipopolysaccharide (LPS), LPCs can sometimes exhibit an anti-inflammatory effect by inhibiting downstream signaling components like NF- $\kappa$ B and MAPK/ERK.[7][9]

Mitogen-Activated Protein Kinase (MAPK) Pathway: LPCs can induce the phosphorylation and activation of MAP kinases, including ERK, JNK, and p38.[10][11] This activation is often downstream of GPCR and TLR signaling and plays a role in regulating gene expression related to inflammation and cell proliferation.

Below is a generalized signaling pathway for lysophosphatidylcholines.



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Generalized signaling pathway for lysophosphatidylcholines.

## Role in Research and Drug Development

### Research Applications

- **Cell Signaling Studies:** Due to its well-defined structure, **1-Decanoyl-sn-glycero-3-phosphocholine** is a valuable tool for studying the specific roles of medium-chain lysophospholipids in the signaling pathways mentioned above.
- **Membrane Permeabilization:** Like other LPCs, it can be used at higher concentrations to permeabilize cell membranes for the introduction of antibodies or other molecules into the

cell interior.

- **Model Membrane Studies:** Its amphiphilic nature makes it useful in the formation of micelles and for incorporation into model membranes to study lipid-protein interactions and membrane dynamics.

## Drug Delivery

Phospholipids are fundamental components of liposomal drug delivery systems. While longer-chain phospholipids like DSPC are often used for their stability, medium-chain lipids such as **1-Decanoyl-sn-glycero-3-phosphocholine** can be incorporated to modulate the fluidity and release characteristics of liposomes.[\[12\]](#)[\[13\]](#)

## Biomarker Potential

Alterations in the plasma levels of various LPC species have been associated with several diseases, including cancer and stroke, suggesting their potential as diagnostic or prognostic biomarkers.[\[14\]](#)

## Experimental Protocols

### Preparation and Handling

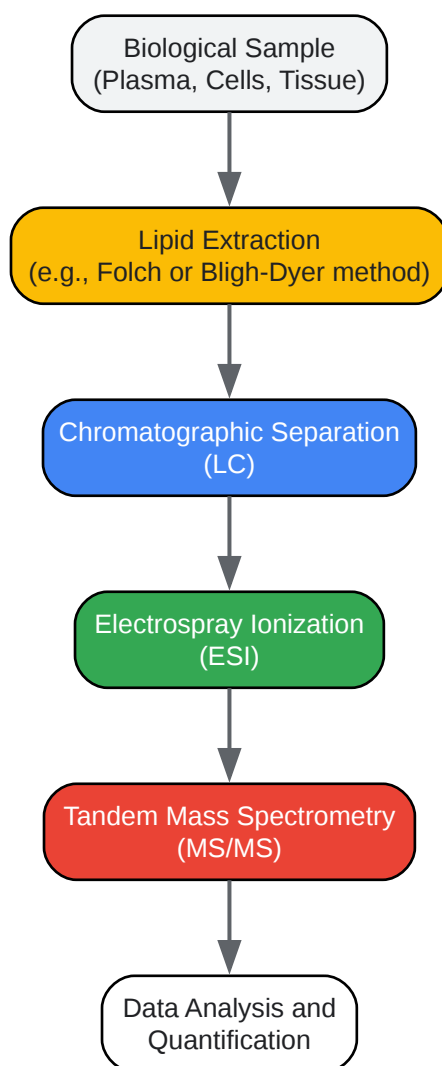
**Reconstitution:** For cell-based assays, **1-Decanoyl-sn-glycero-3-phosphocholine** can be reconstituted in an organic solvent like ethanol at a high concentration.[\[4\]](#) For final dilutions in aqueous media, it is often necessary to sonicate the solution or use a carrier protein like fatty-acid-free bovine serum albumin (BSA) to ensure solubility and prevent micelle formation, which could lead to non-specific effects.

**Storage:** Store stock solutions at -20°C or -80°C. Aqueous solutions are less stable and should ideally be prepared fresh for each experiment.

## Quantification by Mass Spectrometry

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a highly sensitive and specific method for the quantification of different LPC species in biological samples.

Workflow for LPC Quantification:



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Workflow for LPC quantification by LC-MS/MS.

A common approach involves a precursor ion scan for  $m/z$  184 in positive ion mode, which is characteristic of the phosphocholine headgroup.

## In Vitro Kinase Assays

To investigate the effect of **1-Decanoyl-sn-glycero-3-phosphocholine** on downstream signaling kinases like PKC and MAPKs, in vitro kinase assays can be performed using commercially available kits or established protocols.

General Protocol for a PKC Assay:

- **Prepare Reagents:** This includes a PKC source (purified enzyme or cell lysate), a specific substrate peptide, a lipid activator (like phosphatidylserine and diacylglycerol), and  $\gamma$ -32P-ATP.<sup>[15]</sup>
- **Reaction Setup:** Combine the PKC, substrate, and lipid activator in a reaction buffer.
- **Initiate Reaction:** Add the  $\gamma$ -32P-ATP to start the phosphorylation reaction.
- **Incubation:** Incubate at 30°C for a defined period (e.g., 10-30 minutes).
- **Stop Reaction and Separate:** Spot the reaction mixture onto a phosphocellulose paper to bind the phosphorylated substrate and wash away the unincorporated  $\gamma$ -32P-ATP.
- **Quantify:** Measure the radioactivity on the paper using a scintillation counter.

The effect of **1-Decanoyl-sn-glycero-3-phosphocholine** would be assessed by including it in the reaction mixture and observing any changes in PKC activity compared to a vehicle control.

## Quantitative Data

Specific quantitative data for **1-Decanoyl-sn-glycero-3-phosphocholine**, such as receptor binding affinities ( $K_d$ ) or half-maximal effective/inhibitory concentrations ( $EC_{50}/IC_{50}$ ), are not extensively reported in publicly accessible literature. The activity of LPCs is known to be dependent on the specific cell type and the assay conditions. Researchers should perform dose-response experiments to determine the optimal concentration range for their specific experimental system.

## Conclusion

**1-Decanoyl-sn-glycero-3-phosphocholine** is a versatile lysophospholipid with important roles in cell signaling and a growing profile of applications in biomedical research and drug development. Its well-defined structure makes it a valuable tool for dissecting the complex biology of lipid signaling. Further research is needed to fully elucidate the specific functions of this medium-chain LPC and to translate its potential into clinical applications.

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